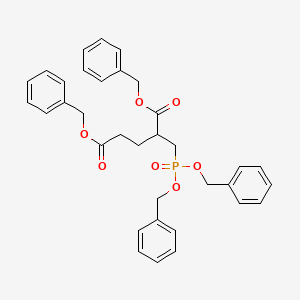
2-Iodophenyl benzenesulfonate
Descripción general
Descripción
2-Iodophenyl benzenesulfonate is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a benzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodophenyl benzenesulfonate typically involves the reaction of 2-iodophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Iodophenol+Benzenesulfonyl chloride→2-Iodophenyl benzenesulfonate+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodophenyl benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products:
Nucleophilic Substitution: Products include azido derivatives, thiophenols, and amines.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include sulfonic acids and sulfides.
Aplicaciones Científicas De Investigación
2-Iodophenyl benzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Material Science: It is used in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Biological Studies: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-iodophenyl benzenesulfonate depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In oxidation reactions, the phenyl ring undergoes electron transfer processes, leading to the formation of oxidized products. The sulfonate group can participate in various interactions, including hydrogen bonding and ionic interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
- 2-Bromophenyl benzenesulfonate
- 2-Chlorophenyl benzenesulfonate
- 2-Fluorophenyl benzenesulfonate
Comparison: 2-Iodophenyl benzenesulfonate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine counterparts. Additionally, the iodine atom’s ability to participate in halogen bonding can influence the compound’s interactions in biological and material science applications.
Propiedades
IUPAC Name |
(2-iodophenyl) benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO3S/c13-11-8-4-5-9-12(11)16-17(14,15)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIMTMNIZFMNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






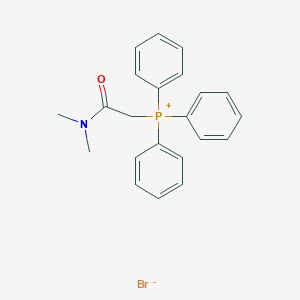
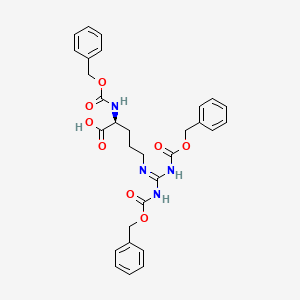
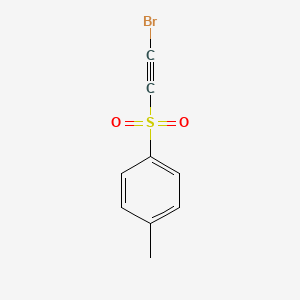

![2-[4-(2-METHOXYPROPAN-2-YL)-[2,2-BIPYRIDIN]-4-YL]PROPAN-2-OL](/img/structure/B8264515.png)
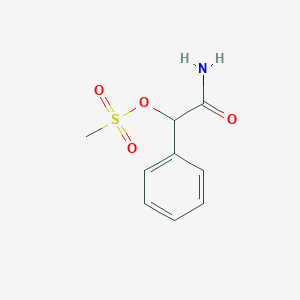

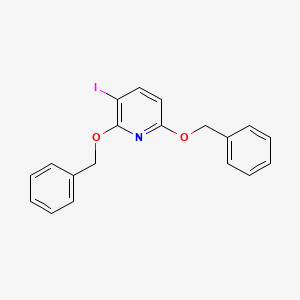
![3-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylaniline](/img/structure/B8264544.png)
